molecular formula C21H29N5O4S B2874757 4-(6-(4-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine CAS No. 1219906-62-3

4-(6-(4-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine

Cat. No.: B2874757
CAS No.: 1219906-62-3
M. Wt: 447.55
InChI Key: FZUCCCVKRYJLBE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of various functional groups allows for a wide range of potential reactions. For example, the morpholine ring could undergo electrophilic aromatic substitution, the sulfonyl group could participate in substitution reactions, and the piperazine ring could undergo reactions with electrophiles .

Scientific Research Applications

Antifungal Activity

The synthesis and structure-activity relationship studies of pyridazinone derivatives have identified compounds as β-1,3-glucan synthase inhibitors, with significant efficacy in vivo against Candida glabrata infection, highlighting their potential in antifungal research (Ting et al., 2011).

Antimicrobial Activities

New 1,2,4-Triazole derivatives, including morpholine or methyl piperazine components, have shown good to moderate antimicrobial activities against test microorganisms, suggesting their utility in developing new antimicrobial agents (Bektaş et al., 2010).

Antiviral Study

Morpholine derivatives with sulfonamide and urea have been synthesized and characterized, with one derivative showing higher antiviral activity than Ribavirin against an avian paramyxo virus, indicating the potential for developing new antiviral agents (Selvakumar et al., 2018).

Anti-Inflammatory and Analgesic Agents

Novel benzodifuranyl and other derivatives derived from visnaginone and khellinone have been synthesized and showed significant COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting their potential in pain and inflammation management (Abu‐Hashem et al., 2020).

Hydrogen Bonding in Proton-Transfer Compounds

Studies on the crystal structures and hydrogen bonding of proton-transfer compounds with morpholine and other aliphatic nitrogen bases demonstrate the importance of these interactions in understanding the properties of potential pharmaceutical compounds (Smith et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Future Directions

The future research directions for this compound could include exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties. Given the structural complexity of this compound, it could have interesting and useful properties that are yet to be discovered .

Properties

IUPAC Name

4-[6-[4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4S/c1-16-17(2)19(5-4-18(16)29-3)31(27,28)26-10-8-24(9-11-26)20-6-7-21(23-22-20)25-12-14-30-15-13-25/h4-7H,8-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUCCCVKRYJLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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